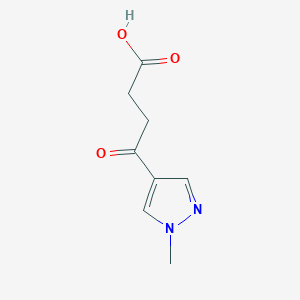

4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid

CAS No.: 1152553-14-4

Cat. No.: VC2794832

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152553-14-4 |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 4-(1-methylpyrazol-4-yl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)7(11)2-3-8(12)13/h4-5H,2-3H2,1H3,(H,12,13) |

| Standard InChI Key | KPVKSNIFDPDNHO-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C(=O)CCC(=O)O |

| Canonical SMILES | CN1C=C(C=N1)C(=O)CCC(=O)O |

Introduction

Chemical Structure and Properties

Structural Identification

4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid belongs to the class of heterocyclic compounds containing a pyrazole ring system. Based on current research, the compound can be identified through several standardized chemical notations and identifiers. The most relevant related compound in our data has the IUPAC name 4-[(1-methylpyrazol-4-yl)amino]-4-oxobutanoic acid, which features an amino linkage between the pyrazole ring and the oxobutanoic acid chain . This structural element is important for understanding the compound's chemical behavior and potential applications.

Physical and Chemical Properties

The physical and chemical properties of 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid determine its behavior in various chemical environments and experimental settings. These properties are crucial for researchers to understand when designing experiments or applications involving this compound.

Table 1: Physical and Chemical Properties of Related Pyrazole Compounds

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃O₃ (for the amino derivative) | Elemental analysis |

| Molecular Weight | 197.19 g/mol (for the amino derivative) | Mass spectrometry |

| Physical State | Solid | Visual observation |

| Boiling Point | 516.1±30.0 °C at 760 mmHg (for the amino derivative) | Theoretical calculation |

| Density | 1.4±0.1 g/cm³ (for the amino derivative) | Displacement method |

The amino derivative of the requested compound has been characterized with a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol . This precise molecular weight facilitates its identification in analytical procedures such as mass spectrometry. The compound is estimated to have a high boiling point of approximately 516.1±30.0 °C at standard pressure, which is consistent with its molecular structure containing both carboxylic acid and amide functionalities .

Chemical Identifiers

Chemical identifiers provide standardized ways to reference and catalog chemical compounds, facilitating unambiguous identification across different databases and research publications.

Table 2: Chemical Identifiers for the Related Amino Derivative

| Identifier Type | Value |

|---|---|

| CAS Number | 1006470-52-5 |

| Canonical SMILES | CN1C=C(C=N1)NC(=O)CCC(=O)O |

| InChI | InChI=1S/C8H11N3O3/c1-11-5-6(4-9-11)10-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,10,12)(H,13,14) |

| InChI Key | NFNRLQULWIMBHD-UHFFFAOYSA-N |

The amino derivative is registered with CAS number 1006470-52-5, which serves as its unique identifier in chemical databases and literature . The SMILES notation (CN1C=C(C=N1)NC(=O)CCC(=O)O) provides a linear string representation of the molecular structure, useful for computational chemistry applications . The InChI and InChI Key serve as additional standardized identifiers that enable precise chemical structure representation and searching across databases .

Synthesis and Preparation Methods

Purification Techniques

Purification of pyrazole derivatives often employs recrystallization techniques. For instance, in the synthesis of related compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, recrystallization from aqueous ethanol or methanol solutions has proven effective in achieving high chemical purity (>99%) . Similar approaches might be applicable to the purification of 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid, though specific protocols would need to be developed and optimized.

Research Applications and Significance

Medicinal Chemistry Applications

4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid and related pyrazole derivatives have garnered interest in medicinal chemistry due to their potential biological activities. Pyrazole is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals and drug candidates. The specific functionalization pattern in 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid, particularly the oxobutanoic acid moiety, may confer interesting biological properties that could be exploited in drug development efforts.

The compound is described as "a useful research chemical" in scientific literature, suggesting its utility in various research applications . The presence of both a pyrazole ring and a carboxylic acid group makes it potentially valuable as:

-

A building block for more complex molecules

-

A potential pharmacophore in bioactive compounds

-

A useful intermediate in organic synthesis

Organic Synthesis Applications

The functionalized pyrazole structure of 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid makes it potentially useful as a synthetic intermediate. The compound contains several reactive sites:

-

The carboxylic acid group, which can participate in esterification, amidation, and decarboxylation reactions

-

The pyrazole ring, which can undergo various electrophilic and nucleophilic substitutions

-

The oxo group, which provides a site for reduction, nucleophilic addition, and condensation reactions

These functional groups enable diverse chemical transformations, potentially making the compound valuable in the synthesis of more complex structures with applications in pharmaceuticals, agrochemicals, and materials science.

Analytical Methods for Characterization

Spectroscopic Techniques

Several spectroscopic techniques are typically employed to characterize pyrazole derivatives like 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structural arrangement of atoms and functional groups.

-

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the characteristic absorption bands of functional groups such as carboxylic acids, amides, and heterocyclic rings.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, aiding in structure elucidation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis and purification of pyrazole derivatives. In the analysis of related compounds, HPLC has been employed to achieve high chemical purity assessments, with some compounds achieving >99.5% purity after appropriate purification steps .

Structure-Activity Relationships

Key Structural Features

The structure of 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid contains several key features that may contribute to its potential biological activities:

-

The pyrazole ring, which is a common pharmacophore in many bioactive compounds

-

The N-methyl substitution on the pyrazole ring, which can influence lipophilicity and binding interactions

-

The oxobutanoic acid side chain, which provides hydrogen bond donor and acceptor sites

These structural elements can interact with biological targets in specific ways, potentially conferring activity against various biological targets.

Structural Modifications and Effects

Systematic modifications of the basic structure could lead to derivatives with enhanced properties:

-

Modification of the pyrazole ring substituents

-

Variation in the length and substitution pattern of the oxobutanoic acid chain

-

Conversion of the carboxylic acid to other functional groups such as esters, amides, or alcohols

Each modification would be expected to influence the compound's physical properties, chemical reactivity, and biological activity in specific ways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume